molecular formula C13H26N2 B144015 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 909037-18-9

3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No. B144015
M. Wt: 210.36 g/mol
InChI Key: VYWAELGYEIUVKY-UHFFFAOYSA-N
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Description

The compound 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane is a derivative of the 3,7-diazabicyclo[3.3.1]nonane scaffold, which is known for its interactions with nicotinic acetylcholine receptors (nAChRs) . This scaffold is versatile and has been used to synthesize a variety of derivatives with potential applications in pharmacology and materials science.

Synthesis Analysis

Several methods have been developed to synthesize derivatives of 3,7-diazabicyclo[3.3.1]nonane. For instance, novel 3,7-bis(dialkylaminoacetyl)-1,5-dimethyl derivatives were synthesized and shown to undergo conformational reorganization under various conditions . Esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol were synthesized and studied using NMR spectroscopy and X-ray diffraction . Additionally, unnatural amino acids containing the 3,7-diazabicyclo[3,3,1]nonane unit were synthesized using the Mannich reaction .

Molecular Structure Analysis

The molecular structure of 3,7-diazabicyclo[3.3.1]nonane derivatives has been extensively studied. For example, the crystal structure of certain esters derived from this scaffold has been determined, revealing a chair-chair conformation with equatorial N-substituents . The conformational behavior of these compounds can be influenced by the nature and arrangement of substituents, as well as the presence of metal ions like La3+ .

Chemical Reactions Analysis

The 3,7-diazabicyclo[3.3.1]nonane scaffold can be modified through various chemical reactions. For instance, the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane involved cyclization and reduction steps . Transformations of 3-benzyl-9-carbethoxymethyl derivatives have been studied, leading to the synthesis of diazatricyclo[3.3.1.2^3,9]undecane and other compounds . The Mannich reaction has also been employed to synthesize 1,5-dinitro derivatives with high yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,7-diazabicyclo[3.3.1]nonane derivatives are influenced by their molecular structure. The conformational flexibility of these compounds allows them to adopt different shapes depending on the environment, which can be exploited in the development of molecular switches and stimulus-sensitive containers . The interaction of these compounds with nAChRs can be modulated by varying the hydrogen bond acceptor systems and substituents, leading to compounds with diverse activation profiles and potential pharmacological applications .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

Intramolecular Cyclization of Diazocarbonyl Compounds

Studies have explored the intramolecular reactions of α-diazocarbonyl compounds, which have been extensively investigated under various conditions (thermal, catalytic, and photochemical). These reactions facilitate the synthesis of complex polycyclic systems, including natural products and theoretically interesting compounds, indicating a potential pathway for synthesizing derivatives of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane (Burke & Grieco, 1980).

Oxyfunctionalization of Activated CH2-Groups

Research on the oxidation of cyclopropane-containing hydrocarbons, including those activated by adjacent three-membered rings, underscores methods for direct transformation into carbonylcyclopropanes. This approach aligns with the structural features of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane, suggesting potential for functionalization and derivative synthesis (Sedenkova et al., 2018).

Biological Activity and Applications

Derivatives of Diazabicyclo Nonanones

The synthesis and biological activities of 2,4-diaryl-3azabicyclo[3.3.1]nonanone derivatives have been documented, revealing their potential against various fungal and bacterial strains. This highlights the biological relevance of diazabicyclo nonane derivatives, suggesting similar potential for 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane in antimicrobial applications (Mazimba & Mosarwa, 2015).

Safety And Hazards

The safety and hazards of “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” are not explicitly mentioned in the literature .

Future Directions

The “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” scaffold can serve as a basis for the design of molecular switches stimulating the fast release of water-soluble compounds under the influence of external factors from liposomal containers having those switches incorporated into the lipid bilayer . This suggests potential applications in drug delivery systems.

properties

IUPAC Name

3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-3-5-14-8-12-7-13(9-14)11-15(10-12)6-4-2/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWAELGYEIUVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2CC(C1)CN(C2)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60581461
Record name 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60581461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane

CAS RN

909037-18-9
Record name 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60581461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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